molecular formula C17H17Cl2N3O2 B13769468 2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride CAS No. 73816-59-8

2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride

Cat. No.: B13769468
CAS No.: 73816-59-8
M. Wt: 366.2 g/mol
InChI Key: OAEDLMNJBQVLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a chlorophenyl group and an indole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isocyanate with 5-hydroxyindole to form the carbamoyloxy derivative. This intermediate is then reacted with ethylamine to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride apart is its unique combination of the chlorophenyl and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

73816-59-8

Molecular Formula

C17H17Cl2N3O2

Molecular Weight

366.2 g/mol

IUPAC Name

[3-(2-aminoethyl)-1H-indol-5-yl] N-(3-chlorophenyl)carbamate;hydrochloride

InChI

InChI=1S/C17H16ClN3O2.ClH/c18-12-2-1-3-13(8-12)21-17(22)23-14-4-5-16-15(9-14)11(6-7-19)10-20-16;/h1-5,8-10,20H,6-7,19H2,(H,21,22);1H

InChI Key

OAEDLMNJBQVLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OC2=CC3=C(C=C2)NC=C3CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.